molecular formula C16H18O4 B8522489 Ethyl 4-ethoxy-8-methoxynaphthalene-2-carboxylate

Ethyl 4-ethoxy-8-methoxynaphthalene-2-carboxylate

Cat. No. B8522489
M. Wt: 274.31 g/mol
InChI Key: CUMWCVWJAZTLAF-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

To a 25 mL round bottom flask were added ethyl 8-methoxy-4-hydroxynaphthalene-2-carboxylate (0.25 g, 1.02 mmol), Cs2CO3 (0.33 g, 1.02 mmol), iodoethane (0.79 g, 5.1 mmol) and DMF (4 mL). The resulting reaction mixture was stirred at 70° C. overnight. After cooling to room temperature, the reaction was diluted with EtOAc (30 mL), washed with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified on a silica gel column eluting with a gradient of 10-20% EtOAc/hexanes to give the title intermediate (0.19 g) as a light yellow solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:9]=[C:8]2[OH:18].C([O-])([O-])=O.[Cs+].[Cs+].I[CH2:26][CH3:27].CN(C=O)C>CCOC(C)=O>[CH2:26]([O:18][C:8]1[C:7]2[C:12](=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][CH:6]=2)[CH:11]=[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:9]=1)[CH3:27] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
COC=1C=CC=C2C(=CC(=CC12)C(=O)OCC)O
Name
Cs2CO3
Quantity
0.33 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.79 g
Type
reactant
Smiles
ICC
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 10-20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=CC(=CC2=C(C=CC=C12)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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